2-Methyl-2H-indazole-3-carbonyl chloride is a chemical compound with the molecular formula C₉H₇ClN₂O. It is characterized by its unique indazole structure, which features a five-membered ring containing two nitrogen atoms. This compound is notable for its carbonyl chloride functional group, which makes it a reactive intermediate in various
Research indicates that indazole derivatives, including 2-methyl-2H-indazole-3-carbonyl chloride, exhibit a range of biological activities. These compounds have been studied for their potential anti-inflammatory, anticancer, and antimicrobial properties. The specific biological effects of 2-methyl-2H-indazole-3-carbonyl chloride are still under investigation, but its derivatives have shown promise in pharmacological applications due to their ability to interact with various biological targets .
Several methods have been reported for the synthesis of 2-methyl-2H-indazole-3-carbonyl chloride:
2-Methyl-2H-indazole-3-carbonyl chloride has various applications in:
Studies on the interactions of 2-methyl-2H-indazole-3-carbonyl chloride with biological systems are ongoing. Preliminary data suggest that its derivatives may interact with specific enzymes or receptors, leading to therapeutic effects. The precise mechanisms and interaction pathways require further exploration to fully understand its potential in medicinal chemistry .
Several compounds share structural similarities with 2-methyl-2H-indazole-3-carbonyl chloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid | 10250-64-3 | 0.95 |
3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 26308-42-9 | 0.89 |
2-Ethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | 32275-62-0 | 0.89 |
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | 139755-99-0 | 0.88 |
3-tert-butyl-1-methylpyrazole-5-carboxylic acid | 175277-11-9 | 0.87 |
What sets 2-methyl-2H-indazole-3-carbonyl chloride apart from these similar compounds is primarily its unique indazole structure combined with a carbonyl chloride functional group. This combination allows for specific reactivity patterns that are not present in other pyrazole or indazole derivatives. Its potential applications in pharmaceuticals and organic synthesis further highlight its significance within this chemical class .